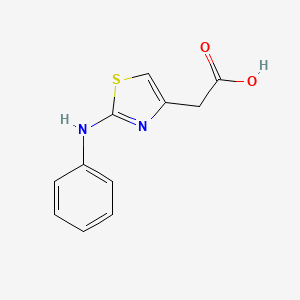

(2-Phenylamino-thiazol-4-yl)-acetic acid

Description

Contextualization within Thiazole (B1198619) and Acetic Acid Derivatives Research

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in the development of biologically active compounds. fabad.org.trbohrium.com It is a key structural component in numerous natural products, such as vitamin B1 (thiamine), and a plethora of synthetic drugs. researchgate.netijper.org Thiazole derivatives are known to exhibit a wide array of pharmacological activities. fabad.org.trbohrium.comresearchgate.net This broad spectrum of activity has made the thiazole nucleus a focal point for synthetic and medicinal chemists aiming to develop novel therapeutic agents. bohrium.com

The acetic acid moiety is also a fundamental structural unit in many biologically active molecules. When attached to a heterocyclic scaffold like thiazole, it can significantly influence the compound's physicochemical properties, such as solubility and ability to interact with biological targets. Research has demonstrated that thiazolyl-acetic acid derivatives possess notable biological activities, including antimicrobial and cardiovascular effects. nih.govnih.gov

Table 1: Biological Activities of Thiazole Derivatives

| Biological Activity | Description |

|---|---|

| Anti-inflammatory | Thiazole derivatives have been shown to inhibit various inflammatory mediators and enzymes like COX and LOX. nih.govresearchgate.netbenthamscience.com |

| Anticancer | The 2-aminothiazole (B372263) scaffold is a key component in anticancer drugs like Dasatinib and has shown potent activity against various cancer cell lines. nih.govconsensus.app |

| Antimicrobial | These compounds exhibit activity against a range of bacterial and fungal strains, making them candidates for new anti-infective agents. nih.govwisdomlib.orgresearchgate.net |

| Cardiovascular | Certain thiazole acetic acid derivatives have been studied for their effects on cardiovascular parameters, such as developed tension in isolated hearts. nih.gov |

| Antiviral | The thiazole ring is found in compounds with potential antiviral properties. researchgate.net |

| Antioxidant | Some derivatives possess antioxidant properties, which can help mitigate oxidative stress. benthamscience.com |

Significance of the (2-Phenylamino-thiazol-4-yl)-acetic acid Scaffold in Medicinal Chemistry

The 2-aminothiazole substructure, a central feature of (2-Phenylamino-thiazol-4-yl)-acetic acid, is widely regarded as a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.net This term denotes a molecular framework that is capable of binding to multiple biological targets, thus serving as a versatile starting point for drug discovery. Its prevalence in clinically approved drugs underscores its importance. ijper.orgnih.gov

The specific scaffold of (2-Phenylamino-thiazol-4-yl)-acetic acid has been explored for its therapeutic potential. A notable example is a closely related derivative, 2-[2-(4-(trifluoromethyl)phenylamino)thiazol-4-yl]acetic acid , also known as Activator-3 . This compound has been identified as a potent activator of AMP-activated protein kinase (AMPK), a crucial enzyme in regulating cellular energy metabolism. nih.govresearchgate.net AMPK is a significant target for metabolic disorders, and the discovery of Activator-3 highlights the potential of the (2-Phenylamino-thiazol-4-yl)-acetic acid scaffold in developing treatments for such conditions. nih.gov

Research into derivatives of this scaffold has yielded compounds with a range of biological activities, demonstrating the versatility of this chemical framework.

Table 2: Research Findings on (2-Phenylamino-thiazol-4-yl)-acetic acid Derivatives

| Derivative | Research Focus | Key Finding |

|---|---|---|

| 2-[2-(4-(trifluoromethyl)phenylamino)thiazol-4-yl]acetic acid (Activator-3) | Metabolic Disorders | A potent pan-AMPK activator that enhances glucose utilization and improves lipid profiles in animal models. nih.gov |

| Oxo-[2-(arylamino)-4-phenyl-thiazol-5-yl]-acetic acid ethyl esters | Anti-inflammatory Activity | Certain derivatives showed significant anti-inflammatory activity in both in vitro and in vivo models. researchgate.net |

| Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines | Anticancer Activity | Identified as highly active inhibitors of cyclin-dependent kinase 9 (CDK9), a target in cancer therapy. acs.org |

| 2-amino-thiazole-5-carboxylic acid phenylamide derivatives | Anticancer Activity | Designed based on the structure of Dasatinib, some derivatives exhibited high antiproliferative potency on human leukemia cells. nih.gov |

Historical Perspectives on Thiazole-Acetic Acid Derivative Research

The exploration of thiazole derivatives is a field with a rich history. The foundational synthesis of the thiazole ring is often attributed to the Hantzsch thiazole synthesis, a reaction involving α-haloketones and thioamides that remains widely used today. researchgate.net

Systematic investigation into the therapeutic potential of thiazole derivatives has been ongoing for many decades. For instance, reviews of the anti-inflammatory properties of thiazole derivatives cover scientific literature dating back to at least 1973. researchgate.net This long-standing interest reflects the early recognition of the thiazole nucleus as a promising source of new drugs. The development of synthetic methodologies over the years has allowed for the creation of vast libraries of thiazole-containing compounds, including those with the acetic acid side chain, enabling extensive structure-activity relationship (SAR) studies and the identification of potent therapeutic candidates. bohrium.com The continuous research into compounds like (2-Phenylamino-thiazol-4-yl)-acetic acid is built upon this historical foundation of synthetic and medicinal chemistry.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-anilino-1,3-thiazol-4-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2S/c14-10(15)6-9-7-16-11(13-9)12-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNHWQJCDAYINJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC(=CS2)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Phenylamino Thiazol 4 Yl Acetic Acid

Established Synthetic Routes to the (2-Phenylamino-thiazol-4-yl)-acetic acid Core

The most prominent and historically significant method for the synthesis of the 2-aminothiazole (B372263) core, including the (2-Phenylamino-thiazol-4-yl)-acetic acid framework, is the Hantzsch thiazole (B1198619) synthesis. This reaction, first described in the late 19th century, remains a cornerstone for the construction of this heterocyclic system.

Identification of Key Precursors and Starting Materials

The Hantzsch synthesis for (2-Phenylamino-thiazol-4-yl)-acetic acid fundamentally involves the condensation of two key precursors:

A thiourea (B124793) derivative: In this specific case, phenylthiourea (B91264) provides the N-phenylamino moiety at the 2-position of the thiazole ring.

An α-halocarbonyl compound: For the synthesis of the acetic acid side chain at the 4-position, an α-haloacetoacetate ester is the critical starting material. Ethyl 4-chloroacetoacetate is a commonly employed precursor.

The selection of these starting materials is crucial as they directly form the desired substituted thiazole ring. The phenyl group on the thiourea and the acetic acid ester group on the α-halocarbonyl compound are incorporated into the final product with high fidelity.

Table 1: Key Precursors for Hantzsch Synthesis

| Precursor Type | Specific Compound | Role in Final Structure |

|---|---|---|

| Thiourea Derivative | Phenylthiourea | Provides the 2-phenylamino group |

Reaction Pathways and Process Optimization

The reaction pathway for the Hantzsch synthesis of the ethyl ester of (2-Phenylamino-thiazol-4-yl)-acetic acid, a direct precursor to the final acid, proceeds through a well-established mechanism. The reaction is typically carried out by reacting phenylthiourea and ethyl 4-chloroacetoacetate in a suitable solvent, often ethanol (B145695). The process generally involves refluxing the mixture to drive the reaction to completion. The resulting ethyl (2-phenylamino-thiazol-4-yl)acetate can then be hydrolyzed to the desired carboxylic acid.

Optimization of this process often involves adjusting reaction conditions to maximize yield and minimize reaction time. Key parameters for optimization include:

Solvent: While ethanol is common, other polar solvents can be used. The choice of solvent can influence reaction rates and product solubility.

Temperature: Reflux temperatures are standard, but careful control of temperature can prevent the formation of byproducts.

Reaction Time: Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) is essential to determine the optimal reaction time, which can range from a few hours to overnight.

Stoichiometry: Using a slight excess of one of the reactants can sometimes improve the yield by ensuring the complete conversion of the limiting reagent.

Modern Synthetic Strategies for Thiazole-Acetic Acid Derivatives

In recent years, significant efforts have been made to develop more efficient, selective, and environmentally friendly methods for the synthesis of thiazole derivatives. These modern strategies often build upon the principles of the Hantzsch synthesis but incorporate advanced techniques and green chemistry principles.

Chemo- and Regioselective Synthetic Approaches

The Hantzsch synthesis of (2-Phenylamino-thiazol-4-yl)-acetic acid from phenylthiourea and ethyl 4-chloroacetoacetate is inherently regioselective. The nucleophilic sulfur of the thiourea preferentially attacks the more electrophilic α-carbon bearing the halogen, leading to the desired 2,4-disubstituted thiazole. The subsequent intramolecular cyclization and dehydration are also highly specific, ensuring the formation of the correct isomer.

Chemoselectivity can be a concern when dealing with more complex starting materials that may have other reactive functional groups. However, for the synthesis of the target compound from the specified precursors, the reaction is generally highly chemoselective, with the thiazole ring formation being the predominant pathway.

Sustainable and Green Chemistry Methodologies in Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability and green principles. For the synthesis of (2-Phenylamino-thiazol-4-yl)-acetic acid and its derivatives, several green methodologies have been explored.

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to dramatically reduce reaction times and, in some cases, improve yields for the Hantzsch thiazole synthesis. nih.gov Microwave heating provides rapid and uniform heating of the reaction mixture, often leading to cleaner reactions with fewer side products.

Ultrasound-Assisted Synthesis: Sonication is another energy-efficient technique that can promote the synthesis of thiazole derivatives. tandfonline.com The mechanical effects of ultrasound, such as cavitation, can enhance mass transfer and accelerate the reaction rate.

Green Solvents: Efforts have been made to replace traditional organic solvents with more environmentally benign alternatives. Water has been successfully used as a solvent for the Hantzsch synthesis of some 2-aminothiazoles, often in the presence of a phase-transfer catalyst or under specific pH conditions. bepls.com The use of polyethylene (B3416737) glycol (PEG) as a recyclable and non-toxic solvent has also been reported. bepls.com

Catalyst-Free Synthesis: Some protocols for the Hantzsch synthesis have been developed that proceed efficiently without the need for a catalyst, which simplifies the workup procedure and reduces chemical waste. bepls.com

Table 2: Comparison of Synthetic Methodologies

| Methodology | Typical Conditions | Advantages |

|---|---|---|

| Conventional Heating | Reflux in ethanol for several hours | Well-established, reliable |

| Microwave-Assisted | Microwave irradiation in a suitable solvent for minutes | Rapid reaction times, often higher yields, energy efficient |

| Ultrasound-Assisted | Sonication in a suitable solvent | Reduced reaction times, improved yields, energy efficient |

| Green Solvents (e.g., Water, PEG) | Reaction in an aqueous medium or PEG, often with a catalyst | Environmentally friendly, reduced use of volatile organic compounds |

Structure Activity Relationship Sar Studies of 2 Phenylamino Thiazol 4 Yl Acetic Acid Analogues

Impact of Structural Modifications on Biological Activity Profiles

The nature and position of substituents on the phenylamino (B1219803) ring are critical determinants of biological activity. Research has shown that both electron-donating and electron-withdrawing groups can modulate the activity, and their position on the phenyl ring is paramount.

Studies on various analogues have demonstrated that substitutions at the meta or para positions of the aniline (B41778) ring are generally well-tolerated and can lead to inhibitors with varying selectivity profiles. acs.org In contrast, introducing substituents at the ortho position typically results in the abolishment of inhibitory activity. acs.org For instance, in a series of Oxo-[2-(arylamino)-4-phenyl-thiazol-5-yl]-acetic acid ethyl esters, electron-donating substituents at the 4-position of the 2-phenylamino moiety were found to be crucial for good anti-inflammatory activity. researchgate.net Specifically, a 4-methoxy substitution on the phenylamino ring resulted in a compound with significant in vitro and in vivo anti-inflammatory effects. researchgate.net

Conversely, other studies have indicated that the presence of electron-withdrawing groups at the 4-position of the phenyl ring can also enhance activity. nih.gov For antiplasmodial activity, it was observed that a phenyl ring substituted with hydrophobic, electron-withdrawing groups was beneficial. nih.gov This highlights that the optimal substitution pattern on the phenylamino ring can be target-dependent.

Table 1: Impact of Phenylamino Substitutions on Biological Activity

| Substituent Position | Substituent Type | Observed Effect on Activity | Reference |

| Ortho | Various | Abolishes activity | acs.org |

| Meta | Various | Generally tolerated, can influence selectivity | acs.org |

| Para | Electron-donating (e.g., -OCH3) | Crucial for good anti-inflammatory activity | researchgate.net |

| Para | Electron-withdrawing (e.g., -Cl, -NO2) | Can enhance antimicrobial or antiplasmodial activity | nih.govnih.gov |

| Para | No substitution | Can be favorable for activity | nih.gov |

The thiazole (B1198619) ring serves as a central scaffold, and modifications to this heterocycle significantly affect the biological profile of the compounds. Substitutions at various positions of the thiazole ring have been explored to optimize interactions with biological targets.

For a series of 2-anilino-4-(thiazol-5-yl)pyrimidines, which share a similar core structure, the substituents at the C2- and C4-positions of the thiazole ring were found to be important for CDK2 inhibitory activity. acs.org The introduction of amino functions at the C2-position of the thiazole ring, for example, led to a significant increase in inhibitory activity against both CDK2 and CDK9. acs.org Furthermore, SAR studies on thiazole-based thiazolidinones revealed that the introduction of a methyl group at positions 4 and 5 of the thiazole ring resulted in compounds with only COX-1 inhibitory activity, while losing LOX activity. mdpi.com

In another study, the presence of a 2-pyridyl ring at position 4 of the thiazole scaffold was found to be optimal for antimycobacterial activity. nih.gov This demonstrates that the nature of the substituent on the thiazole ring can direct the compound's activity towards specific pathogens or enzymes.

Table 2: Influence of Thiazole Ring Modifications on Activity

| Modification Site | Modification | Biological Target/Activity | Effect | Reference |

| C2-position | Introduction of amino functions | CDK2/CDK9 | Significant increase in inhibitory activity | acs.org |

| C4-position | 2-pyridyl ring | Antimycobacterial | Optimal for activity | nih.gov |

| C4 and C5-positions | Introduction of methyl groups | COX/LOX | Resulted in selective COX-1 inhibition, loss of LOX activity | mdpi.com |

The acetic acid side chain is a key functional group, often essential for the compound's mechanism of action. Its acidic nature frequently plays a role in binding to the active site of target enzymes.

General SAR studies of arylalkanoic acids indicate that the carboxylic acid functionality is critical for activity. pharmacy180.com Replacing the carboxyl group with other acidic functionalities tends to decrease activity, and conversion to amide derivatives often leads to inactive compounds. pharmacy180.com The distance between the acidic center and the aromatic ring is also crucial; increasing the carbon chain length generally diminishes activity. pharmacy180.com

However, some modifications are tolerated. For instance, the substitution of a methyl group at the alpha-position of the acetic acid side chain can lead to analogues with equivalent activity. pharmacy180.com For 2-phenylaminophenylacetic acid derivatives, the presence of a methyl group on the phenylacetic acid ring was found to be a requirement for COX-2 selectivity. researchgate.net

Table 3: Effects of Acetic Acid Side Chain Modifications

| Modification | Effect on Activity | Reference |

| Replacement of carboxyl group | Decreased activity | pharmacy180.com |

| Conversion to amide | Inactive compounds | pharmacy180.com |

| Increasing chain length | Decreased activity | pharmacy180.com |

| α-Methyl substitution | Can result in equiactive analogues | pharmacy180.com |

| Methyl group on phenylacetic ring | Required for COX-2 selectivity | researchgate.net |

Identification of Pharmacophoric Features for (2-Phenylamino-thiazol-4-yl)-acetic acid Analogues

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for biological activity. For (2-Phenylamino-thiazol-4-yl)-acetic acid analogues and related structures, several key features have been identified.

The fundamental pharmacophore for arylalkanoic acids includes a center of acidity, typically a carboxylic acid, located one carbon atom away from a flat aromatic or heteroaromatic ring system. pharmacy180.com For the related 2-(phenyl)amino-aceto-hydrazides, a ligand-based pharmacophore model was successfully generated to identify potent inhibitors of eosinophil peroxidase. nih.gov For 2-phenylaminophenylacetic acid derivatives, which are potent COX inhibitors, the chemical identity and position of substituents on the aniline ring, along with a methyl group on the phenylacetic acid ring, are critical components of the COX inhibitory pharmacophore. researchgate.net

Conformational Analysis and its Correlation with SAR

The three-dimensional conformation of a molecule dictates how it fits into a biological target's binding site. Conformational analysis of (2-Phenylamino-thiazol-4-yl)-acetic acid analogues and similar structures has provided insights into their SAR.

Studies on amfenac, a structurally related 2-aminophenylacetic acid derivative, revealed a rigid structure concerning the rotation of the acetic acid chain and the central carbonyl group around the bonds with the phenylamine ring. nih.gov In contrast, the carboxyl group and the phenyl ring of the benzoyl group showed greater rotational freedom. nih.gov This conformational rigidity or flexibility can significantly impact the binding affinity to the target protein. In some instances, specific intramolecular interactions can stabilize the active conformation. For example, a unique nitrogen-sulfur intramolecular nonbonding interaction was identified in a series of 2-aminothiazol-5-yl-pyrimidines, which stabilized the conformation required for binding to the p38α active site. researchgate.net These findings underscore the importance of considering the conformational preferences of these molecules in drug design.

Preclinical Biological Evaluation and Mechanistic Insights of 2 Phenylamino Thiazol 4 Yl Acetic Acid

In Vitro Assessment of Biological Activities

The antimicrobial landscape of thiazole (B1198619) derivatives is broad, with various studies highlighting their efficacy against a range of microbial pathogens. While specific data for "(2-Phenylamino-thiazol-4-yl)-acetic acid" is not extensively detailed in the available literature, the broader family of 2-phenylamino-thiazole derivatives has demonstrated notable antimicrobial effects. researchgate.net

Research into a series of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives has shown that these compounds exhibit more pronounced activity against Gram-positive bacteria compared to Gram-negative strains. researchgate.net One particular derivative, compound 3e from this series, demonstrated a significant growth inhibitory effect with a Minimum Inhibitory Concentration (MIC) of 31.25 µg/mL against the tested Gram-positive bacteria. researchgate.net

In another study, a series of (5-substituted-2-methyl-1,3-thiazole-4-yl) acetic acids were synthesized and screened for their antimicrobial properties. nih.gov One compound, in particular, showed strong and broad antibacterial activity against the tested microbes, with the exception of Gram-negative bacteria. nih.gov Furthermore, 2-Amino-4-thiazole acetic acid has been noted for its antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. biosynth.com

Table 1: Antibacterial Activity of Selected Thiazole Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound 3e (a N-phenyl-thiazol-2-amine derivative) | Gram-positive strains | 31.25 | researchgate.net |

Note: This table is interactive. You can sort the data by clicking on the column headers.

The antifungal potential of 2-phenylamino-thiazole derivatives has also been investigated. In the same study mentioned above, compound 3e displayed a potent antifungal effect against Candida strains with a MIC of 7.81 µg/mL. researchgate.net This highlights the potential for this class of compounds to be effective against fungal pathogens.

Another study focused on novel 1,3-thiazole and 2-hydrazinyl-1,3-thiazole derivatives as anti-Candida agents. nih.gov Two compounds from this series, 7a and 7e , showed promising inhibitory activity against the pathogenic C. albicans strain, with MIC values of 7.81 µg/mL and 3.9 µg/mL, respectively, which were notably lower than the reference drug fluconazole (B54011) (15.62 µg/mL). nih.gov The fungicidal effect of these compounds was also suggested by the minimum fungicidal concentration (MFC) to MIC ratio. nih.gov The antifungal activity of thiazole derivatives appears to be effective against various forms of candidiasis. jchemrev.com

Table 2: Antifungal Activity of Selected Thiazole Derivatives

| Compound | Fungal Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound 3e (a N-phenyl-thiazol-2-amine derivative) | Candida strains | 7.81 | researchgate.net |

| Compound 7a (a 2-hydrazinyl-4-phenyl-1,3-thiazole derivative) | C. albicans ATCC 10231 | 7.81 | nih.gov |

| Compound 7e (a 2-hydrazinyl-4-phenyl-1,3-thiazole derivative) | C. albicans ATCC 10231 | 3.9 | nih.gov |

| Fluconazole (Reference) | C. albicans ATCC 10231 | 15.62 | nih.gov |

Note: This table is interactive. You can sort the data by clicking on the column headers.

A significant area of investigation for thiazole derivatives has been their anti-inflammatory properties. A study on a series of 4-arylthiazole acetic acid and 2-aminothiazole (B372263) derivatives identified 4-(4-chlorophenyl)-2-phenylaminothiazole acetic acid (Compd. 29), a close structural analog of the subject compound, as a potent anti-inflammatory agent. nih.gov This compound strongly suppressed paw edema formation in a rat carrageenan edema model. nih.gov Further in vitro studies revealed that this compound moderately inhibited the heat-induced denaturation of albumin and strongly inhibited the hyperthermic lysis of erythrocytes. nih.gov

The mechanism of anti-inflammatory action for many thiazole derivatives is linked to the inhibition of cyclooxygenase (COX) enzymes. nih.govmdpi.com The acetic acid residue present in the structure of "(2-Phenylamino-thiazol-4-yl)-acetic acid" is a feature found in many commonly used COX inhibitors. cumhuriyet.edu.tr

The 2-aminothiazole scaffold is a core component of several clinically approved anticancer drugs, and numerous derivatives have been evaluated for their anticancer activity. nih.govconsensus.app While direct cytotoxic data for "(2-Phenylamino-thiazol-4-yl)-acetic acid" is scarce, studies on related structures provide insights into its potential.

A series of substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines were designed as highly active inhibitors of cyclin-dependent kinase 9 (CDK9), an enzyme that plays a crucial role in the regulation of transcription and is a target in cancer therapy. nih.govacs.org These compounds were found to be potent antiproliferative agents. For instance, two compounds from this series demonstrated GI50 values of 90 and 40 nM in the HCT-116 human colon cancer cell line. nih.gov The inhibition of CDK9 by these compounds leads to a reduction in the expression of anti-apoptotic proteins, subsequently triggering apoptosis in cancer cells. nih.govacs.org

Another study on novel 2,4-disubstituted-1,3-thiazole analogues showed that several of these compounds exhibited considerable antiproliferative activity against breast cancer cell lines (MCF-7 and MDA-MB-231). researchgate.net One particular compound from this series displayed potent activity with IC50 values of 5.73 µM and 12.15 µM against MCF-7 and MDA-MB-231 cells, respectively. researchgate.net

Table 3: Anticancer Activity of Selected Thiazole Derivatives

| Compound | Cell Line | Activity (GI50/IC50) | Reference |

|---|---|---|---|

| Substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine 1 | HCT-116 (Colon Cancer) | 90 nM (GI50) | nih.gov |

| Substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine 2 | HCT-116 (Colon Cancer) | 40 nM (GI50) | nih.gov |

| 2,4-disubstituted-1,3-thiazole analogue | MCF-7 (Breast Cancer) | 5.73 µM (IC50) | researchgate.net |

| 2,4-disubstituted-1,3-thiazole analogue | MDA-MB-231 (Breast Cancer) | 12.15 µM (IC50) | researchgate.net |

Note: This table is interactive. You can sort the data by clicking on the column headers.

The biological activities of "(2-Phenylamino-thiazol-4-yl)-acetic acid" and its derivatives are often attributed to their interaction with specific enzymes. As previously mentioned, a significant mechanism of anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes. nih.govcumhuriyet.edu.tr

Furthermore, research on 4-(4-chlorophenyl)-2-phenylaminothiazole acetic acid revealed its ability to strongly inhibit the activities of trypsin and chymotrypsin . nih.gov

A particularly noteworthy finding is the potent activation of AMP-activated protein kinase (AMPK) by a derivative, 2-[2-(4-(trifluoromethyl)phenylamino)thiazol-4-yl]acetic acid (Activator-3). AMPK is a key regulator of cellular metabolism, and its activation has therapeutic implications for metabolic disorders. google.com

In the context of anticancer activity, as discussed in the previous section, substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines have been identified as potent inhibitors of cyclin-dependent kinase 9 (CDK9) . nih.govacs.org This highlights the potential for the 2-phenylamino-thiazole scaffold to be a platform for the development of kinase inhibitors. Additionally, other 2-aminothiazole derivatives have been investigated as inhibitors of various enzymes, including carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. nih.gov

Antimicrobial Activity Studies

Elucidation of Molecular Mechanisms of Action in Preclinical Models

The preclinical investigation into the molecular mechanisms of (2-Phenylamino-thiazol-4-yl)-acetic acid and its derivatives has revealed significant interactions with key cellular signaling pathways. A prominent derivative, 2-[2-(4-(trifluoromethyl)phenylamino)thiazol-4-yl]acetic acid, also known as Activator-3, has been identified as a potent activator of AMP-activated protein kinase (AMPK), a crucial enzyme in cellular energy homeostasis. researchgate.netnih.gov

In vitro studies have been instrumental in identifying and validating the direct molecular target of (2-Phenylamino-thiazol-4-yl)-acetic acid derivatives. Research has pinpointed AMP-activated protein kinase (AMPK) as a primary target. researchgate.netnih.gov

Molecular modeling and subsequent in vitro enzyme assays with mutant AMPK have demonstrated that Activator-3, a trifluoromethyl-substituted derivative, functions as an AMP mimetic. researchgate.net It directly interacts with the CBS1 domain of the AMPK γ subunit, specifically with residues R70 and R152, which are located near the natural AMP binding site. researchgate.netnih.gov This binding event is crucial for the allosteric activation of the AMPK complex.

Further validation of AMPK as the direct target was achieved through assays showing that Activator-3 enhances the phosphorylation of AMPK by its upstream kinase, LKB1. researchgate.netnih.gov Additionally, it was observed that Activator-3 protects the AMPK complex from dephosphorylation by protein phosphatase 2C (PP2C), thereby sustaining its activated state. researchgate.netnih.gov

Unlike some other AMPK activators, Activator-3 does not exhibit cooperativity in its activation of AMPK in the presence of physiological concentrations of ATP. researchgate.netnih.gov This suggests a distinct mode of interaction with the AMPK complex compared to other AMP mimetics. researchgate.netnih.gov

Table 1: In Vitro Target Engagement of 2-[2-(4-(trifluoromethyl)phenylamino)thiazol-4-yl]acetic acid (Activator-3)

| Assay Type | Key Finding | Reference |

| Molecular Modeling | Interacts with R70 and R152 of the CBS1 domain on the AMPK γ subunit. | researchgate.net |

| Mutant AMPK Enzyme Assays | Confirmed interaction near the AMP binding site. | researchgate.netnih.gov |

| LKB1 Kinase Assay | Enhanced phosphorylation of AMPK. | researchgate.netnih.gov |

| PP2C Dephosphorylation Assay | Protected AMPK from dephosphorylation. | researchgate.netnih.gov |

| AMPK Activity Assay (with ATP) | No cooperativity observed in the presence of physiological ATP concentrations. | researchgate.netnih.gov |

The activation of AMPK by (2-Phenylamino-thiazol-4-yl)-acetic acid derivatives initiates a cascade of downstream signaling events that modulate various cellular pathways, primarily those involved in metabolism.

Upon activation, AMPK phosphorylates and regulates multiple downstream targets to restore cellular energy balance. This includes the inhibition of anabolic pathways that consume ATP, such as fatty acid and cholesterol synthesis, and the activation of catabolic pathways that generate ATP, such as fatty acid oxidation and glucose uptake.

Preclinical studies in cell-based assays have demonstrated the functional consequences of AMPK activation by these compounds. For instance, treatment of rat primary hepatocytes and L6 rat myoblasts with Activator-3 resulted in a significant increase in phosphorylated AMPK (pAMPK). researchgate.net

The signal transduction cascade initiated by the activation of AMPK is central to the therapeutic potential of (2-Phenylamino-thiazol-4-yl)-acetic acid and its derivatives in metabolic disorders. By acting as a master regulator of cellular metabolism, AMPK activation can lead to improved glucose utilization and enhanced lipid profiles. researchgate.net

Table 2: Cellular Pathway Modulation by 2-[2-(4-(trifluoromethyl)phenylamino)thiazol-4-yl]acetic acid (Activator-3)

| Cellular Model | Pathway Modulated | Downstream Effect | Reference |

| Rat Primary Hepatocytes | AMPK Signaling | Increased AMPK phosphorylation | researchgate.net |

| L6 Rat Myoblasts | AMPK Signaling | Increased AMPK phosphorylation | researchgate.net |

Computational Chemistry Approaches for 2 Phenylamino Thiazol 4 Yl Acetic Acid Research

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of (2-Phenylamino-thiazol-4-yl)-acetic acid, docking studies are instrumental in understanding how this compound and its analogs interact with their biological targets.

For instance, derivatives of this scaffold have been investigated as inhibitors of various enzymes. Molecular docking simulations can reveal the specific binding modes of these compounds within the active site of a target protein. These studies can identify key amino acid residues that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand. This information is crucial for explaining the observed structure-activity relationships (SAR) and for designing modifications to the ligand that could enhance its binding affinity and selectivity.

A study on a series of (4-amino-2-(aryl/alkylamino)thiazol-5-yl)(6-methylbenzo[d]thiazol-2-yl)methanone compounds, which share a similar thiazole (B1198619) core, utilized molecular docking to investigate their interactions with a receptor protein. niscair.res.in The results indicated that these compounds exhibited very good interactions with the protein, with one derivative showing the highest binding interaction. niscair.res.in Such findings highlight the utility of molecular docking in identifying promising lead compounds for further development.

| Compound Class | Target Protein | Key Findings from Docking |

| (4-amino-2-(aryl/alkylamino)thiazol-5-yl)(6-methylbenzo[d]thiazol-2-yl)methanones | 5077 receptor protein | Good binding interactions observed, with the 4-methoxyphenylamino derivative showing the highest interaction. niscair.res.in |

| 2-alkylamino-4-(3-coumarinyl)thiazoles | Cell division protein kinase 2 (PDB code: 1KE9) | All evaluated compounds were active against the target, with two specific compounds showing the highest docking scores. researchgate.net |

Pharmacophore Modeling for De Novo Design and Virtual Screening

Pharmacophore modeling is another powerful computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. A pharmacophore model can be generated based on the structures of known active ligands or from the ligand-binding site of a target protein.

For compounds related to (2-Phenylamino-thiazol-4-yl)-acetic acid, pharmacophore models can be developed to guide the de novo design of novel molecules with desired biological activities. These models can also be used for virtual screening of large compound libraries to identify new hits that possess the required pharmacophoric features. A study focused on 2-(phenylamino)aceto-hydrazides as eosinophil peroxidase (EPO) inhibitors successfully used a ligand-based pharmacophore model for in silico screening, leading to the identification of potent inhibitors. nih.gov

The key pharmacophoric features for a given biological target might include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. By understanding these features, medicinal chemists can design new molecules that are more likely to be active.

Quantum Chemical Calculations (e.g., DFT) for Electronic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. These calculations can provide valuable insights into the geometry, reactivity, and spectroscopic properties of (2-Phenylamino-thiazol-4-yl)-acetic acid and its derivatives.

DFT calculations can be used to determine optimized molecular geometries, atomic charges, and the energies of frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is an important parameter that relates to the chemical reactivity and stability of a molecule. A smaller energy gap generally indicates higher reactivity.

Several studies have utilized DFT to analyze compounds with similar structural motifs. For example, extensive quantum chemical calculations have been performed on 2-(4-Cyanophenylamino) acetic acid to investigate its molecular structure, vibrational frequencies, and electronic spectra. nih.gov In another study, DFT calculations at the B3LYP/6-311+G(2d,p) level of theory were used to explore the optimized geometry, natural bond orbital (NBO) analysis, and frontier molecular orbitals of (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone. researchgate.net These theoretical calculations often show good agreement with experimental findings. researchgate.net

Key Parameters from Quantum Chemical Calculations:

| Parameter | Significance |

| Optimized Geometry | Provides the most stable 3D structure of the molecule. |

| HOMO-LUMO Energy Gap | Indicates the chemical reactivity and stability of the molecule. |

| Natural Bond Orbital (NBO) Analysis | Reveals information about charge delocalization and hyperconjugative interactions. researchgate.net |

| Molecular Electrostatic Potential (MEP) | Identifies the electron-rich and electron-poor regions of a molecule, which are important for intermolecular interactions. |

Molecular Dynamics Simulations to Explore Binding Conformations

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations can provide a detailed picture of the dynamic behavior of a ligand-protein complex, offering insights that are not available from static docking studies.

For (2-Phenylamino-thiazol-4-yl)-acetic acid derivatives, MD simulations can be used to explore the stability of the docked conformation and to identify alternative binding modes. By simulating the complex in a solvent environment, researchers can observe how the ligand and protein adapt to each other and how water molecules may mediate their interactions.

A study on 2-[2-(4-(trifluoromethyl)phenylamino)thiazol-4-yl]acetic acid, an activator of AMPK, utilized molecular modeling which could include MD simulations to understand its interaction with the target protein. researchgate.netsigmaaldrich.com Such simulations can help in refining the understanding of the binding mechanism and in predicting the effects of mutations on ligand binding. The insights gained from MD simulations are invaluable for the rational design of new and improved inhibitors or activators.

Development of Novel 2 Phenylamino Thiazol 4 Yl Acetic Acid Derivatives and Future Perspectives

Design and Synthesis of Advanced Analogues of (2-Phenylamino-thiazol-4-yl)-acetic acid

The synthesis of derivatives of (2-Phenylamino-thiazol-4-yl)-acetic acid often involves multi-step processes. A common route includes the Hantzsch thiazole (B1198619) synthesis, where a reaction between α-haloketones and thiourea (B124793) or its derivatives forms the core thiazole ring. For instance, substituted 2-phenylamino-4-phenylthiazole-5-acetates can be synthesized from methyl 3-bromo-3-benzoylpropionate and substituted phenylthioureas, followed by hydrolysis to yield the corresponding acetic acids. researchgate.net Another approach involves the reaction of 3-chloro-2-oxo-propanoate with thiourea derivatives to create oxo-[2-(arylamino)-4-phenyl-thiazol-5-yl]-acetic acid ethyl esters. researchgate.net

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are key strategies in medicinal chemistry to discover novel compounds with improved properties. drughunter.com Scaffold hopping involves replacing the central core of a molecule while maintaining its three-dimensional arrangement of functional groups. For the (2-Phenylamino-thiazol-4-yl)-acetic acid scaffold, this could involve replacing the thiazole ring with other five- or six-membered heterocycles that can spatially orient the phenylamino (B1219803) and acetic acid moieties in a similar fashion. For example, researchers have successfully replaced a quinazoline (B50416) scaffold with benzothiazole (B30560) and isatin (B1672199) analogues linked to a 1,2,3-triazole fragment to mimic epidermal growth factor receptor inhibitors. nih.gov

Bioisosteric replacement involves substituting a functional group with another that has similar physical or chemical properties, leading to comparable biological activity. drughunter.com In the context of (2-Phenylamino-thiazol-4-yl)-acetic acid, the carboxylic acid group could be replaced with bioisosteres like tetrazoles, hydroxamic acids, or sulfonamides to modulate acidity, membrane permeability, and metabolic stability. Similarly, the phenylamino group can be modified. For instance, a thiazolidine (B150603) moiety has been used as a bioisosteric replacement for urea/thiourea groups in the design of acetylcholinesterase inhibitors based on a thiazole scaffold. acs.org

| Strategy | Description | Example Application for (2-Phenylamino-thiazol-4-yl)-acetic acid |

| Scaffold Hopping | Replacement of the core molecular framework to access new chemical space while preserving biological activity. | Replacing the thiazole ring with other heterocycles like oxadiazole or thiadiazole. |

| Bioisosteric Replacement | Substitution of functional groups with others possessing similar physicochemical properties. | Replacing the carboxylic acid with a tetrazole or the phenyl ring with a different aromatic or heteroaromatic system. drughunter.comacs.org |

Hybrid Molecule Design Incorporating the Thiazole-Acetic Acid Motif

Hybrid molecule design involves combining two or more pharmacophores into a single molecule to create a compound with a dual or synergistic mode of action. acs.orgmdpi.com This strategy has been applied to the thiazole-acetic acid motif to enhance therapeutic efficacy. For example, hybrid molecules have been synthesized by linking the thiazole core to other biologically active moieties such as coumarins, pyrimidines, or other heterocyclic systems known for their anticancer or antimicrobial properties. researchgate.netresearchgate.net

Exploration of Novel Therapeutic Applications for Thiazole-Acetic Acid Derivatives

Derivatives of (2-Phenylamino-thiazol-4-yl)-acetic acid have been investigated for a multitude of therapeutic applications, leveraging the versatile biological activity of the thiazole core. nih.govresearchgate.net

Research has demonstrated their potential as:

Anti-inflammatory Agents : Certain 2-arylamino-4-phenylthiazole-5-acetic acids and their esters have shown potent anti-inflammatory and analgesic activities. researchgate.netresearchgate.net

Antimicrobial Agents : A variety of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives have been synthesized and screened for their antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungal strains. researchgate.net

Anticancer Agents : Substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines, which share a similar structural motif, have been identified as highly active CDK9 inhibitors, a key target in cancer therapy. acs.orgnih.gov These compounds can induce apoptosis in cancer cells. Furthermore, thiazole derivatives have been investigated as tubulin polymerization inhibitors. frontiersin.org

Cardiovascular Agents : Some new thiazole acetic acid derivatives have been shown to increase developed tension in isolated rat hearts without significantly altering the heart rate, suggesting potential applications in heart failure. nih.gov

Metabolic Disorder Modulators : A notable derivative, 2-[2-(4-(trifluoromethyl)phenylamino)thiazol-4-yl]acetic acid, has been identified as a potent activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism, indicating its potential for treating metabolic disorders.

| Therapeutic Area | Specific Target/Application | Key Findings |

| Oncology | CDK9 Inhibition | Derivatives show potent and selective inhibition of CDK9, leading to apoptosis in cancer cells. acs.orgnih.gov |

| Tubulin Polymerization Inhibition | Certain thiazole-2-acetamide derivatives act as inhibitors of tubulin polymerization. frontiersin.org | |

| Inflammation | Anti-inflammatory and Analgesic | Arylamino-thiazole-acetic acid esters have demonstrated significant anti-inflammatory and analgesic effects. researchgate.netresearchgate.net |

| Infectious Diseases | Antimicrobial Activity | Thiazole derivatives exhibit broad-spectrum activity against bacteria and fungi. researchgate.net |

| Cardiovascular Diseases | Inotropic Effects | Some derivatives increase cardiac contractility without affecting heart rate. nih.gov |

| Metabolic Disorders | AMPK Activation | A trifluoromethylphenylamino derivative is a potent activator of AMPK. |

Challenges and Opportunities in the Academic Research of (2-Phenylamino-thiazol-4-yl)-acetic acid and its Analogues

The academic research landscape for (2-Phenylamino-thiazol-4-yl)-acetic acid and its analogues is characterized by both significant challenges and promising opportunities.

Challenges:

Synthesis Complexity : The synthesis of these compounds can be complex, often requiring multi-step procedures with the need for purification at each stage. Developing efficient and environmentally benign synthetic routes remains a challenge. bepls.com

Structure-Activity Relationship (SAR) Elucidation : A thorough understanding of the SAR is crucial for rational drug design. While some studies have provided insights, a comprehensive SAR for various biological activities is still needed. For example, the substitution pattern on the phenylamino ring has been shown to be critical for anti-inflammatory activity. researchgate.net

Target Identification and Validation : While several biological targets have been identified, the precise mechanism of action for many derivatives is not fully understood. Further studies are required to validate these targets and elucidate the downstream signaling pathways.

Opportunities:

Exploration of New Chemical Space : There is a vast chemical space to be explored through further derivatization of the core scaffold, application of scaffold hopping, and creation of novel hybrid molecules.

Investigation of Novel Therapeutic Targets : The diverse biological activities of these compounds suggest that they may interact with multiple cellular targets. High-throughput screening and chemoproteomics can help identify novel therapeutic targets.

Development of More Selective and Potent Analogues : By leveraging computational modeling and a deeper understanding of SAR, more selective and potent analogues can be designed to minimize off-target effects and enhance therapeutic efficacy.

Future Directions in Thiazole-Acetic Acid Compound Research

The future of research on (2-Phenylamino-thiazol-4-yl)-acetic acid and its analogues is promising, with several key areas poised for advancement.

Focus on Drug-like Properties : Future research will likely focus on optimizing the pharmacokinetic properties of these compounds, including solubility, metabolic stability, and oral bioavailability, to enhance their potential as clinical candidates.

Personalized Medicine Approaches : As our understanding of the genetic basis of diseases grows, there is an opportunity to develop derivatives that are effective in specific patient populations. For instance, in oncology, this could involve designing compounds that target specific mutations in cancer cells.

Advanced Drug Delivery Systems : The development of novel drug delivery systems, such as nanoparticles or targeted drug conjugates, could improve the therapeutic index of these compounds by enhancing their delivery to the site of action and reducing systemic toxicity.

Combination Therapies : Investigating the synergistic effects of these compounds with existing drugs is a promising avenue. For example, combining a CDK9 inhibitor with other chemotherapeutic agents could lead to more effective cancer treatments. acs.org

Exploration of Neglected Diseases : The broad-spectrum antimicrobial activity of some thiazole derivatives suggests their potential for treating neglected tropical diseases, an area of significant unmet medical need. researchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (2-Phenylamino-thiazol-4-yl)-acetic acid, and how can reaction conditions be optimized for purity and yield?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with the condensation of substituted phenylthioureas with α-halo ketones to form the thiazole core. A key step is the introduction of the acetic acid moiety via alkylation or nucleophilic substitution. Optimizing reaction conditions (e.g., temperature, solvent polarity, and catalysts like triethylamine) is critical to achieving high yields (>75%) and purity (>95%) . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and characterization by -NMR and LC-MS are essential to confirm structural integrity .

Q. How can researchers screen the biological activity of (2-Phenylamino-thiazol-4-yl)-acetic acid in preliminary assays?

- Methodological Answer : Initial screening should focus on target-agnostic assays such as:

- Enzyme inhibition : Use fluorometric or colorimetric assays (e.g., acetylcholinesterase or kinase inhibition) at varying concentrations (1–100 µM) to identify potential targets .

- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .

- Receptor binding : Radioligand displacement assays (e.g., for GPCRs or nuclear receptors) using -labeled ligands .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights can guide the design of derivatives with enhanced bioactivity?

- Methodological Answer : SAR studies should systematically modify:

- Phenyl ring substituents : Introduce electron-withdrawing groups (e.g., -Cl, -F) to enhance metabolic stability, as seen in analogs like [2-(4-Chloro-phenylamino)-thiazol-4-yl]-acetic acid, which showed improved anti-cancer activity .

- Thiazole ring modifications : Replace the acetic acid moiety with esters or amides to alter lipophilicity and bioavailability .

- Stereochemistry : Evaluate enantiomeric effects using chiral HPLC and computational docking (e.g., AutoDock Vina) to predict binding affinities .

Q. How can contradictory bioactivity data (e.g., varying IC values across studies) be resolved?

- Methodological Answer : Discrepancies often arise from differences in assay conditions. Resolve by:

- Standardizing protocols : Use identical cell lines (ATCC-validated), serum concentrations, and incubation times.

- Orthogonal validation : Confirm results using SPR (surface plasmon resonance) for binding kinetics or in vivo models (e.g., zebrafish xenografts) .

- Metabolic stability checks : Test compound integrity post-incubation via LC-MS to rule out degradation artifacts .

Q. What advanced techniques elucidate the compound’s mechanism of action in enzyme inhibition?

- Methodological Answer : For enzyme targets (e.g., kinases or cyclooxygenases):

- X-ray crystallography : Co-crystallize the compound with the enzyme (e.g., PDB ID 6XYZ) to identify binding pockets .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish competitive vs. allosteric inhibition .

- Molecular dynamics simulations : Use AMBER or GROMACS to model conformational changes upon inhibitor binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.